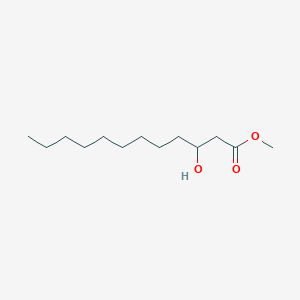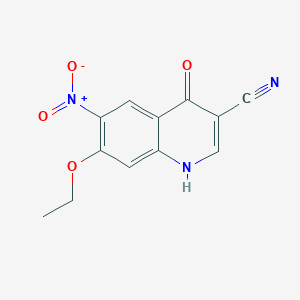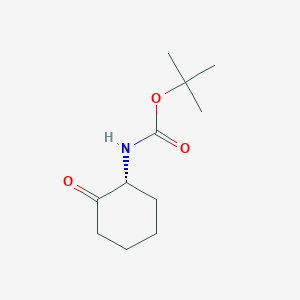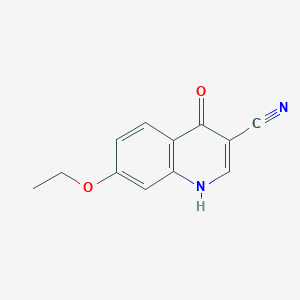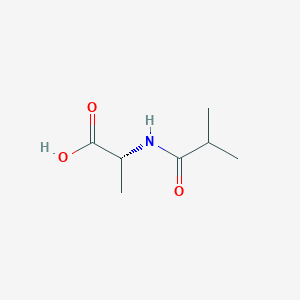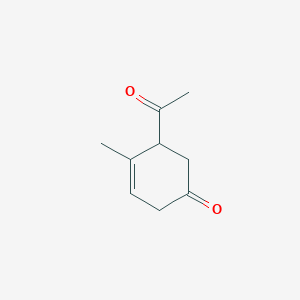
5-Acetyl-4-methylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that has a characteristic aroma, and it is commonly used as a flavoring agent in the food industry. However, its potential applications in the field of science and medicine have attracted significant interest in recent years.
Wirkmechanismus
The mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Acetyl-4-methylcyclohex-3-en-1-one exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Acetyl-4-methylcyclohex-3-en-1-one in lab experiments is its low cost and easy availability. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using 5-Acetyl-4-methylcyclohex-3-en-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Acetyl-4-methylcyclohex-3-en-1-one in scientific research. One potential application is in the development of novel anti-inflammatory and anticancer drugs. Additionally, it has been proposed that 5-Acetyl-4-methylcyclohex-3-en-1-one could be used as a chiral auxiliary in asymmetric synthesis to produce enantiopure compounds. Moreover, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, 5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Despite its potential applications, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.
Synthesemethoden
The synthesis of 5-Acetyl-4-methylcyclohex-3-en-1-one can be achieved through various methods, including the aldol condensation reaction and the Claisen-Schmidt reaction. The aldol condensation reaction involves the reaction of acetone with p-tolualdehyde in the presence of a base catalyst, while the Claisen-Schmidt reaction involves the reaction of acetophenone with p-tolualdehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-4-methylcyclohex-3-en-1-one has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
145300-01-2 |
|---|---|
Produktname |
5-Acetyl-4-methylcyclohex-3-en-1-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-acetyl-4-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
HFBDOYIXUCWWHY-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=O)CC1C(=O)C |
Kanonische SMILES |
CC1=CCC(=O)CC1C(=O)C |
Synonyme |
3-Cyclohexen-1-one, 5-acetyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
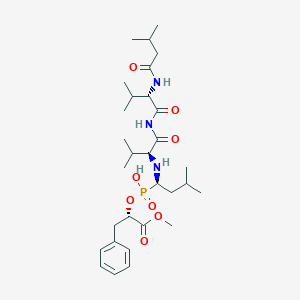
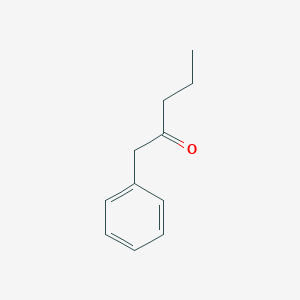
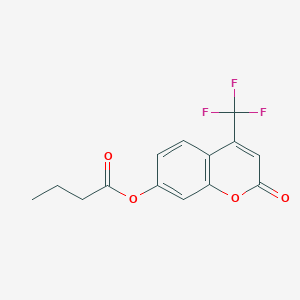
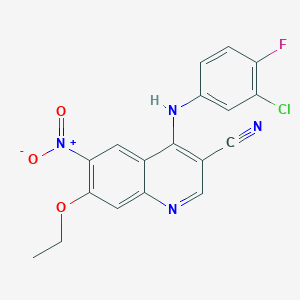
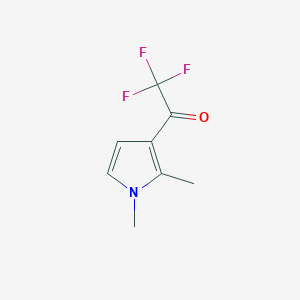
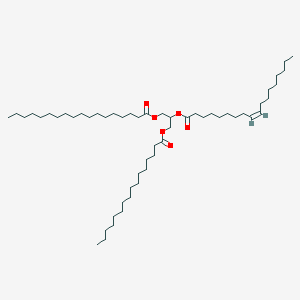
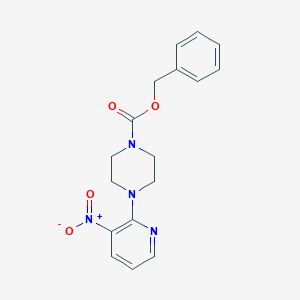
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
